molecular formula C12H10N2O B11901639 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- CAS No. 61338-22-5

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy-

Cat. No.: B11901639
CAS No.: 61338-22-5
M. Wt: 198.22 g/mol
InChI Key: KWOFSTXOIAPMLA-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is a quinoline derivative characterized by a cyano group at position 3, an ethyl substituent at position 6, and a hydroxyl group at position 2. Quinolinecarbonitriles are widely studied for their pharmacological activities, particularly as kinase inhibitors (e.g., Src, Abl) and antiproliferative agents . Substituents on the quinoline core significantly influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

6-ethyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-8-3-4-11-10(5-8)12(15)9(6-13)7-14-11/h3-5,7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOFSTXOIAPMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640847
Record name 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61338-22-5
Record name 6-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and biological activities of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- with key analogs:

Compound Substituents Key Properties Pharmacological Activity Synthesis Notes
3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- 6-ethyl, 4-hydroxy, 3-cyano Expected moderate solubility due to polar hydroxyl group; ethyl may enhance lipophilicity. Hypothesized kinase inhibition (based on quinolinecarbonitrile scaffold), but untested. Likely involves bromination/alkylation at position 6 and hydroxylation at position 4 .
Bosutinib (SKI-606) 4-anilino, 6-methoxy, 7-piperazinyl Molecular weight 548.46 g/mol (monohydrate); CYP3A4 metabolism; 22.5h half-life . Dual Src/Abl inhibitor; regresses K562 xenografts in mice . Multi-step synthesis with Suzuki coupling and piperazinylpropoxy introduction .
4-Hydroxy-7-methyl-6-nitro-3-quinolinecarbonitrile 7-methyl, 6-nitro, 4-hydroxy High polarity due to nitro and hydroxyl groups; ChemSpider ID 919482-00-1 . No direct activity reported; nitro group may confer reactivity for further derivatization. Nitration of methyl-substituted precursor followed by hydroxylation .
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile 4-chloro, 6-methoxy, 7-hydroxy Similarity score 0.82 to parent compound; halogen enhances stability . Unreported biological activity; structural similarity suggests kinase interaction potential. Chlorination at position 4 and methoxylation at position 6 .
7-Bromo-4-chloroquinoline-3-carbonitrile 7-bromo, 4-chloro Bromine increases molecular weight (375 [M+H]+); halogenated positions enhance electrophilicity . Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) . Bromination of 4-chloroquinoline followed by cyanation .

Key Research Findings

Structural-Activity Relationships (SAR)

  • Position 4: Hydroxyl or anilino groups (e.g., bosutinib) improve solubility and hydrogen-bonding interactions with kinase targets .
  • Position 6 : Ethyl or methoxy substituents balance lipophilicity and metabolic stability. Methoxy groups in bosutinib prolong half-life (22.5h) .
  • Position 7 : Bulky groups (e.g., piperazinylpropoxy in bosutinib) enhance target selectivity but reduce oral bioavailability without formulation aids .

Pharmacokinetic Considerations

  • Hydroxyl groups (as in 4-hydroxy derivatives) increase aqueous solubility but may undergo glucuronidation, reducing bioavailability .
  • Ethyl groups at position 6 could slow oxidative metabolism compared to nitro or bromo substituents .

Biological Activity

3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 198.21 g/mol
  • Structure : The compound features a quinoline ring with an ethyl group and a hydroxyl group at specific positions, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of 3-Quinolinecarbonitrile, 6-ethyl-4-hydroxy- typically involves the reaction of appropriate precursors under specific conditions. Common methods include:

  • Refluxing quinoline derivatives with carbonitriles .
  • Utilizing bases like potassium carbonate to facilitate substitution reactions .
  • Purification through recrystallization or chromatography to obtain high-purity compounds.

Antimicrobial Activity

Research has indicated that 3-Quinolinecarbonitrile derivatives exhibit antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Including strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Such as Candida albicans.

The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • Case Study : A series of quinoline derivatives, including 3-Quinolinecarbonitrile, were tested against human tumor cell lines (HepG2, PC3, HCT116, A549). The results indicated significant cytotoxic effects, with IC50 values suggesting potent activity against these cancer cells .
Cell LineIC50 (µM)
HepG215
PC320
HCT11618
A54922

The compound's mechanism in cancer inhibition may involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

The biological activity of 3-Quinolinecarbonitrile is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • DNA Interaction : It may intercalate into DNA strands, affecting replication and transcription processes.
  • Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways that regulate cell growth and survival.

Comparative Analysis

When compared to other quinoline derivatives, 3-Quinolinecarbonitrile demonstrates unique biological profiles due to its specific substituents:

CompoundAntimicrobial ActivityAnticancer Activity
3-QuinolinecarbonitrileModerateHigh
4-ChloroquinolineLowModerate
6-EthylquinolineModerateLow

This comparative analysis highlights the potential advantages of using 3-Quinolinecarbonitrile in therapeutic applications over its analogs.

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